

Spectral Analysis of 3-Methoxy-2-nitrobenzonitrile: A Technical Overview

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Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzonitrile

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Shanghai, China – December 25, 2025 – This technical guide provides a comprehensive overview of the spectral data for **3-Methoxy-2-nitrobenzonitrile**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for the spectroscopic characterization of this compound.

While direct experimental spectral data for **3-Methoxy-2-nitrobenzonitrile** is not widely available in public databases, this guide presents predicted data and comparative spectral information from structurally similar molecules. The provided data serves as a valuable reference for the identification and characterization of this compound.

Chemical Structure and Properties

3-Methoxy-2-nitrobenzonitrile

- CAS Number: 142596-50-7[1]
- Molecular Formula: C₈H₆N₂O₃[1]
- IUPAC Name: **3-methoxy-2-nitrobenzonitrile**[1]
- InChI Key: OXWWZQUPPXKYQB-UHFFFAOYSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for **3-Methoxy-2-nitrobenzonitrile** is not readily available, predictions based on established principles of NMR spectroscopy and data from analogous compounds can provide valuable insights.

^1H NMR (Proton NMR)

The proton NMR spectrum of **3-Methoxy-2-nitrobenzonitrile** is expected to show distinct signals for the aromatic protons and the methoxy group protons. Aromatic protons typically resonate in the range of 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns being influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will provide information on the different carbon environments within the molecule. Aromatic carbons generally appear in the region of 110-160 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 1: Predicted ^1H and ^{13}C NMR Data for **3-Methoxy-2-nitrobenzonitrile** and Comparative Data from Related Compounds

Compound	^1H NMR (CDCl_3 , 400 MHz) δ (ppm)	^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)
3-Methoxy-2-nitrobenzonitrile (Predicted)	Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm. Methoxy Protons: Singlet around 3.9-4.1 ppm.	Aromatic Carbons: Peaks in the range of 110-160 ppm. Nitrile Carbon: Peak around 115-120 ppm. Methoxy Carbon: Peak around 56 ppm.
3-Methoxybenzonitrile	3.83 (s, 3H), 7.13 (d, $J=8.0\text{Hz}$, 2H), 7.23 (d, $J=8.0\text{Hz}$, 1H), 7.37 (t, $J=8.0\text{Hz}$, 1H)[2]	55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4[2]
3-Methoxy-2-nitrobenzaldehyde	Data available but specific shifts not detailed.[3]	Data available but specific shifts not detailed.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methoxy-2-nitrobenzonitrile** is expected to exhibit characteristic absorption bands for the nitrile, nitro, and methoxy groups, as well as the aromatic ring.

Table 2: Expected and Comparative IR Absorption Bands (cm^{-1})

Functional Group	Expected Range (cm ⁻¹)	Comparative Data (cm ⁻¹)
C≡N (Nitrile)	2240-2220	2229 (for 3-Nitrobenzonitrile)
NO ₂ (Nitro)	1550-1500 (asymmetric), 1360-1300 (symmetric)	1530 and 1350 (typical for aromatic nitro compounds)
C-O (Methoxy)	1275-1200 (asymmetric), 1075-1020 (symmetric)	1250 and 1050 (typical for aryl ethers)
C=C (Aromatic)	1600-1450	1600-1585 and 1500-1400 are characteristic for aromatic rings. [4]
=C-H (Aromatic)	3100-3000	Aromatic C-H stretching is observed at 3100-3000 cm ⁻¹ . [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Methoxy-2-nitrobenzonitrile**, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

Parameter	Expected/Known Value
Molecular Formula	C ₈ H ₆ N ₂ O ₃
Molecular Weight	178.15 g/mol
(M) ⁺ Peak (m/z)	178
Key Fragmentation Pathways	Loss of NO ₂ , loss of CH ₃ , loss of CO, loss of HCN. Fragmentation of nitroaromatic compounds can involve complex rearrangements. [5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic compounds like **3-Methoxy-2-nitrobenzonitrile**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **^{13}C NMR Acquisition:** Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ^1H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (FTIR-ATR)

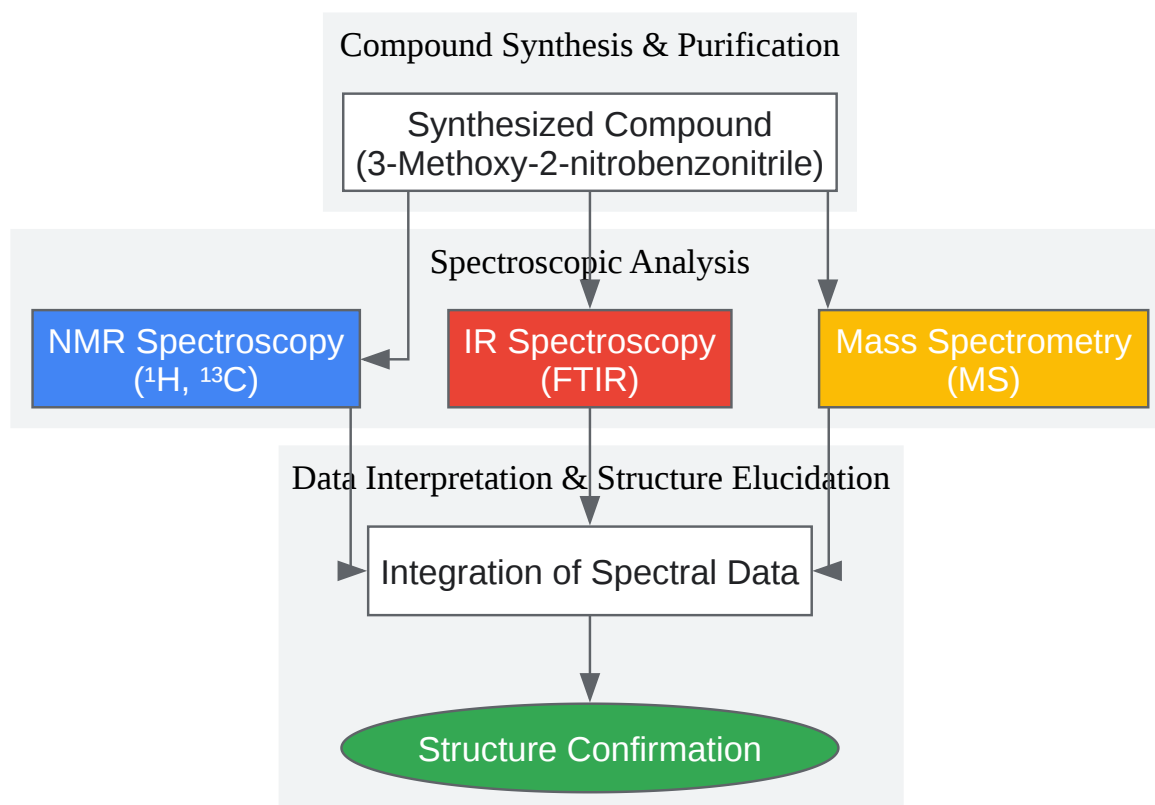
- **Sample Preparation:** Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Collect the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Background Correction:** Record a background spectrum of the clean ATR crystal before measuring the sample and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- **Instrumentation:** Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- **GC Separation:** Inject the sample into the GC, where it is vaporized and separated on a capillary column. A suitable temperature program is used to elute the compound.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3-Methoxy-2-nitrobenzonitrile**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

This technical guide provides a foundational understanding of the expected spectral characteristics of **3-Methoxy-2-nitrobenzonitrile**. Researchers are encouraged to perform their own experimental analyses for definitive characterization.

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